5-Amino-1-benzofuran-3-one;hydrochloride
CAS No.:
Cat. No.: VC13772856
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClNO2 |
|---|---|
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | 5-amino-1-benzofuran-3-one;hydrochloride |
| Standard InChI | InChI=1S/C8H7NO2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3H,4,9H2;1H |
| Standard InChI Key | SJTXRIPLPYYSGM-UHFFFAOYSA-N |
| SMILES | C1C(=O)C2=C(O1)C=CC(=C2)N.Cl |
| Canonical SMILES | C1C(=O)C2=C(O1)C=CC(=C2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-amino-1-benzofuran-3-one hydrochloride consists of a benzofuran scaffold—a benzene ring fused to a furan ring—with an amino group (-NH) at the 5-position and a ketone group (=O) at the 3-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies . Key features include:
Spectral Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. The -NMR spectrum typically shows signals for aromatic protons (δ 6.5–7.5 ppm), the amino group (δ 4.5–5.5 ppm), and the carbonyl group (δ 170–180 ppm in -NMR) .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of benzofuran derivatives often involves cyclization reactions. For 5-amino-1-benzofuran-3-one hydrochloride, a one-pot condensation of ninhydrin with 4-amino-1,2-naphthoquinones in acetic acid has been reported, yielding spiro-isobenzofuran intermediates . Key steps include:
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Condensation: Ninhydrin reacts with 4-amino-1,2-naphthoquinones at 50°C in acetic acid.
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Oxidation: Periodic acid is added to facilitate ring closure and stabilization .
Catalytic Methods
Copper-catalyzed reactions using deep eutectic solvents (DES) like choline chloride-ethylene glycol (ChCl.EG) have emerged as eco-friendly alternatives. These methods achieve yields of 70–91% by stabilizing polar intermediates and accelerating intramolecular cyclization .
Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Solvent | Yield (%) | Key Advantage |
|---|---|---|---|
| One-pot condensation | Acetic acid | 45–93 | Simplicity |
| Copper-catalyzed | CuBr, ChCl.EG | 70–91 | Eco-friendly, high efficiency |
Biological Activities and Mechanisms
Antimicrobial Properties
Benzofuran derivatives exhibit broad-spectrum antimicrobial activity. The amino group enhances hydrogen bonding with microbial enzymes, disrupting cell wall synthesis. For example, 5-amino-1-benzofuran-3-one hydrochloride shows inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .
Enzyme Inhibition
5-Amino-1-benzofuran-3-one hydrochloride acts as a monoamine oxidase (MAO) inhibitor, with selectivity for MAO-B (IC: 0.8 µM) over MAO-A (IC: 5.2 µM). This suggests potential in treating neurodegenerative disorders like Parkinson’s disease .
Pharmacological Applications
Anti-Inflammatory Activity
In murine asthma models, structural analogs of this compound reduced eosinophil infiltration by 60% at 3 mg/kg, outperforming dexamethasone . The mechanism involves suppression of NF-κB and COX-2 pathways.
Neuropharmacology
As a serotonin-norepinephrine-dopamine releasing agent (SNDRA), it enhances monoamine transmission, showing promise in mood disorder therapeutics. In vivo studies in rats demonstrated dose-dependent increases in locomotor activity, akin to MDMA .
Comparative Analysis with Structural Analogs
Table 2: Key Analogues and Their Properties
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